Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)

ADC Linker Bioconjugation Maleimide Chemistry

Standard maleimide-PEG linkers lacking a bis(deoxyglucitol) moiety often aggregate hydrophobic payloads, compromising DAR control and in vivo stability. This heterobifunctional ADC linker resolves that: - **Cleavable maleimide head**: Enables rapid, specific conjugation to antibody cysteine thiols (binary go/no-go functionality). - **PEG8 + bis(deoxyglucitol)**: LogP -13.8 prevents aggregation; maintains solubility during conjugation and formulation. - **Commercial grade**: 99.89% purity, high DMSO solubility, minimal batch-to-batch variability. Direct replacement for non-functional EGGGG analog.

Molecular Formula C55H94N10O31
Molecular Weight 1391.4 g/mol
Cat. No. B12393823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-EGGGG-PEG8-amide-bis(deoxyglucitol)
Molecular FormulaC55H94N10O31
Molecular Weight1391.4 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C55H94N10O31/c66-32-38(70)52(85)50(83)36(68)25-57-40(72)3-1-34(54(87)61-26-37(69)51(84)53(86)39(71)33-67)63-41(73)7-9-89-11-13-91-15-17-93-19-21-95-23-24-96-22-20-94-18-16-92-14-12-90-10-8-56-42(74)27-58-43(75)28-59-44(76)29-60-45(77)30-62-55(88)35(2-6-49(81)82)64-46(78)31-65-47(79)4-5-48(65)80/h4-5,34-39,50-53,66-71,83-86H,1-3,6-33H2,(H,56,74)(H,57,72)(H,58,75)(H,59,76)(H,60,77)(H,61,87)(H,62,88)(H,63,73)(H,64,78)(H,81,82)/t34-,35-,36-,37-,38+,39+,50+,51+,52+,53+/m0/s1
InChIKeyVSCPNQGDWPYXJQ-QPEMRJNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) Specifications


Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) (CAS: 2360920-01-8) is a heterobifunctional, cleavable linker specifically engineered for Antibody-Drug Conjugate (ADC) construction. It features an N-terminal maleimide group for selective, covalent thioether bond formation with reduced cysteine thiols on antibodies, a PEG8 spacer (approximately 32 Å extended length) for hydrophilicity and reduced immunogenicity, an EGGGG pentapeptide sequence that serves as a flexible backbone, and a C-terminal amide core bearing two pendant deoxyglucitol sugar-derived moieties. With a molecular weight of 1391.38 Da , this linker is deployed in the synthesis of ADCs intended for targeted cancer therapy, where its maleimide functionality enables site-specific or stochastic antibody conjugation and the hydrophilic PEG-sugar architecture mitigates hydrophobic payload-induced aggregation .

1
Cleavable heterobifunctional ADC linker Engineered for controlled drug-to-antibody ratio (DAR) studies
2
Maleimide-thiol conjugation chemistry Enables site-specific antibody attachment without pre-activation
3
PEG8 + bis(deoxyglucitol) solubilizing domain Supports aqueous solubility and conjugate hydrophilicity

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) Substitution Failure


Superficial substitution of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) with simpler maleimide-PEG linkers (e.g., Mal-PEG8-NHS, Mal-PEG8-acid) introduces significant functional deficits that propagate through the entire ADC development workflow. These deficits include the absence of the cleavable EGGGG peptide motif, which dictates payload release kinetics in lysosomal compartments, and the lack of the terminal bis(deoxyglucitol) sugar moieties, which critically enhance conjugate aqueous solubility, reduce aggregation, and provide additional hydrogen-bonding capacity (31 H-bond acceptors, 20 H-bond donors) . In an ADC context, linker choice is not interchangeable; the precise architecture of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) provides a unique combination of thiol-directed conjugation, proteolytic cleavage potential, and multi-point hydrophilicity that generic maleimide-PEG analogs cannot replicate. The quantitative evidence detailed below substantiates the specific procurement rationale for this compound over its closest structural comparator.

This Product (Mal-EGGGG-PEG8-amide-bis(deoxyglucitol))
Analog (EGGGG-PEG8-amide-bis(deoxyglucitol))
Maleimide-terminated; rapid, chemoselective thiol conjugation
Primary amine terminus; no maleimide group
Forms antibody-linker conjugate without pre-activation
Requires activation; lacks specificity for antibody cysteine residues
Enables DAR-controlled ADC assembly
Cannot support thiol-based ADC conjugation; functional replacement not feasible

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) vs Analogs


LogP vs Non-PEGylated Maleimide Linkers

The target compound incorporates an N-terminal maleimide moiety, whereas the comparator EGGGG-PEG8-amide-bis(deoxyglucitol) terminates in a primary amine derived from the N-terminal glutamate α-amino group. The maleimide group enables selective, covalent thioether bond formation with reduced cysteine thiols (sulfhydryl groups) on antibodies under mild, near-physiological conditions (pH 6.5–7.5) . The comparator lacks this thiol-specific reactive group and thus cannot directly conjugate to antibody cysteine residues without additional heterobifunctional crosslinker derivatization. From a procurement standpoint, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) represents a ready-to-use, single-component conjugation handle, whereas the comparator requires at least one additional synthetic step to introduce a thiol-reactive warhead prior to antibody coupling .

LogP Hydrophilicity
Data to verify
-13.8 vs ~1.5-2.0 (ΔLogP ≈ -15.3–15.8)
Predicted LogP much lower than non-PEGylated SMCC; may reduce hydrophobic aggregation
Computational prediction; class-level inference
ADC Linker Bioconjugation Maleimide Chemistry

DMSO Solubility Comparison

Direct structural comparison reveals that Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) (MW 1391.38 Da) has a molecular weight 137.09 Da greater than EGGGG-PEG8-amide-bis(deoxyglucitol) (MW 1254.29 Da) . This mass difference corresponds exactly to the maleimide group (C4H2NO2, approximately 96 Da) plus additional carbon atoms in the acetyl linker connecting the maleimide to the peptide backbone. In ADC development workflows, this 137 Da difference is analytically distinguishable via LC-MS analysis of conjugation intermediates and final Drug-to-Antibody Ratio (DAR) determination, enabling unambiguous identity confirmation and impurity tracking . The PEG8 spacer, which comprises eight ethylene oxide units (approximately 32 Å in extended conformation), is identical in both compounds, providing equivalent flexibility and steric separation between the antibody and payload attachment sites.

DMSO Solubility
Class-level inference
≥75 mg/mL (inferred from analog) vs ≤10 mg/mL (Mal-PEG2-VCP-NB)
Higher DMSO solubility may simplify stock solution preparation
Inferred from structurally similar analog; confirm experimentally
ADC Linker PEG Spacer Molecular Weight

Purity Benchmark

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) exhibits aqueous solubility of ≥100 mg/mL (71.87 mM) in water with ultrasonic assistance [1]. This high solubility is enabled by its extensive hydrogen-bonding network, with 31 H-bond acceptors and 20 H-bond donors in the molecular structure, derived from the PEG8 backbone, amide linkages, and dual deoxyglucitol termini . While direct water solubility data for the comparator EGGGG-PEG8-amide-bis(deoxyglucitol) is not reported in the same format, its formulation solubility is documented as ≥3.75 mg/mL (2.99 mM) in a multi-component vehicle (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) . Cross-study comparison suggests the maleimide-containing target compound maintains superior intrinsic water solubility, potentially eliminating the need for complex co-solvent systems during conjugation reactions. The calculated pKa of the maleimide nitrogen is 4.43±0.10, indicating the maleimide ring remains predominantly non-ionized at physiological pH, preserving its thiol-reactive electrophilicity .

Purity Benchmark
Data to verify
99.89%
Reported purity exceeds typical vendor specification; lot-specific verification recommended
No public certificate of analysis; cross-study comparable
ADC Linker Aqueous Solubility Hydrophilicity

Maleimide vs Amine Conjugation

Commercially available Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is supplied with certified purity of 99.89% as determined by HPLC analysis . This purity level exceeds the typical 98% threshold common among peptide-based ADC linkers and meets the stringent quality requirements for preclinical and early clinical ADC development . The comparator EGGGG-PEG8-amide-bis(deoxyglucitol) is commercially available at 98.90% purity , a difference of 0.99 absolute percentage points. While both compounds exceed the >95% purity commonly required for research applications, the 99.89% purity of the target compound translates to a 0.11% total impurity burden (vs. 1.10% for the comparator), representing an approximately 10-fold reduction in impurity load. This difference is particularly consequential in ADC manufacturing, where linker-derived impurities can propagate through conjugation to generate off-target ADC species, complicate DAR characterization, and introduce batch-to-batch variability in potency assays.

Conjugation Kinetics
Class-level inference
k ≈ 10³–10⁴ M⁻¹s⁻¹ (maleimide-thiol) vs orders of magnitude slower amine pathway
Faster, more specific conjugation supports DAR control; yield may vary with protein context
General maleimide class kinetics; verify under specific ADC assembly conditions
ADC Linker Purity Quality Control

Hydrogen-Bonding Network: Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) Provides 31 H-Bond Acceptors for Enhanced Payload Masking

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) contains a calculated 31 hydrogen-bond acceptors and 20 hydrogen-bond donors distributed across the PEG8 ether oxygens, EGGGG pentapeptide amide bonds, maleimide carbonyls, and deoxyglucitol polyhydroxyl termini . In comparison, simpler maleimide-PEG linkers lacking the peptide backbone and sugar moieties (e.g., Mal-PEG8-acid, which contains only the PEG8 ether oxygens and terminal carbonyls) possess significantly fewer hydrogen-bonding sites, approximately 10–12 H-bond acceptors. This 3-fold greater hydrogen-bonding capacity in Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) translates to superior aqueous solubility and enhanced 'hydrophilic shielding' of hydrophobic payloads. In ADC constructs, this shielding effect reduces payload-driven aggregation—a critical quality attribute that, when uncontrolled, increases immunogenicity and alters pharmacokinetics. The bis(deoxyglucitol) termini alone contribute 10 hydroxyl groups (five per sugar moiety), providing concentrated hydrophilicity at the distal end of the linker, spatially distant from the maleimide conjugation site [1].

ADC Linker Hydrogen Bonding Hydrophilicity

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) Application Scenarios


High DAR Homogeneity ADC Programs

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) enables direct, one-step conjugation to antibody interchain disulfide cysteines following mild reduction with TCEP or DTT. The maleimide group reacts selectively with free thiols at pH 6.5–7.5 to form stable thioether bonds, eliminating the need for pre-activation steps or heterobifunctional crosslinkers . This streamlined workflow reduces processing time and minimizes antibody exposure to potentially denaturing conditions, making it particularly suitable for conjugation of hydrophobic payloads such as MMAE or exatecan derivatives where the PEG8 spacer and bis(deoxyglucitol) termini further mitigate aggregation .

Hydrophobic Payload Conjugation

For ADC constructs targeting Drug-to-Antibody Ratios (DAR) of 4–8 with moderately to highly hydrophobic payloads (e.g., maytansinoids, pyrrolobenzodiazepine dimers), the 31 H-bond acceptors and 20 H-bond donors in Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) provide essential hydrophilic shielding . The dual deoxyglucitol termini concentrate hydrophilicity at the linker's distal end, effectively counterbalancing payload hydrophobicity. Aqueous solubility of ≥100 mg/mL in water enables conjugation reactions to proceed without organic co-solvents, preserving antibody structural integrity and reducing aggregation that would otherwise necessitate additional purification steps .

High-Throughput ADC Screening

With commercial purity of 99.89% , Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) serves as a reliable reference standard for LC-MS method development, DAR determination, and impurity profiling in ADC characterization. The 137 Da mass differential relative to its non-maleimide analog (EGGGG-PEG8-amide-bis(deoxyglucitol)) provides a clear, unambiguous signature for tracking linker incorporation efficiency and distinguishing linker-related impurities from payload- or antibody-derived species in complex chromatograms. This high purity directly reduces baseline noise in analytical assays, improving detection limits for trace impurities and enabling more precise DAR quantification.

Comparative Linker Screening for Lead ADC Optimization in Discovery-Stage Programs

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) serves as a defined comparator arm in head-to-head linker screening panels where investigators evaluate the impact of maleimide-directed conjugation and PEG8-bis(deoxyglucitol) hydrophilicity on ADC biophysical properties and in vitro potency. The compound's well-characterized molecular properties—MW 1391.38 Da, 31 H-bond acceptors, 20 H-bond donors —provide a reproducible baseline for assessing alternative linker architectures, spacer lengths, or cleavable motifs. Its commercial availability with batch-to-batch consistency ensures that screening results are reproducible across multiple experimental runs and across collaborating laboratories .

Application
Selection Property
Validation Focus
DAR-controlled ADC lead optimization
Maleimide-thiol conjugation kinetics
DAR homogeneity and conjugate yield assessment
Hydrophobic payload conjugation
Low LogP and high aqueous solubility
Aggregate resistance in formulation and in vivo models
High-throughput antibody-payload screening
High purity and DMSO solubility
Lot consistency and stock solution reproducibility

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51 linked technical documents
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